1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole ring and a thiophene moiety. This compound is recognized for its diverse biological activities, making it a significant subject of interest in medicinal chemistry and drug development. Its molecular formula is with a molecular weight of approximately 221.32 g/mol .
The compound is classified under the category of pyrazoles, which are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. It is often synthesized for research purposes and has potential applications in various scientific fields, including medicinal chemistry and materials science .
The synthesis of 1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine generally involves several key steps:
The reactions are typically carried out under controlled conditions to optimize yield and purity. Reaction times and temperatures can vary based on specific protocols used in laboratory settings.
The molecular structure of 1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 221.32 g/mol |
IUPAC Name | 1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine |
InChI | InChI=1S/C11H15N3S/c1-3... |
InChI Key | PXNOKWHNUUNMFS-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C=N1)NCC2=CC=C(S2)C |
This structural configuration allows for various interactions with biological targets, facilitating its potential therapeutic applications .
The compound can participate in several chemical reactions typical of heterocycles:
These reactions are vital for exploring the compound's reactivity and enhancing its pharmacological profile .
The mechanism of action of 1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors:
These interactions contribute to its observed antimicrobial, anti-inflammatory, and anticancer effects .
The physical properties of 1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine include:
Key chemical properties include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not specified |
Melting Point | Not specified |
These properties are essential for determining suitable conditions for storage and application in laboratory settings .
1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine has several significant applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: